Geschmackslinien
Flavaglines are a series of natural compounds derived from plants, known for their antioxidant and anti-inflammatory properties. These compounds are commonly used in the food industry as flavor enhancers and color stabilizers due to their ability to preserve freshness while adding a pleasant taste. Additionally, they have gained attention in the pharmaceutical sector for potential health benefits such as reducing oxidative stress and alleviating symptoms associated with chronic inflammation. Flavaglines contribute significantly to enhancing the sensory profile of foods without compromising on nutritional value or shelf life. Their versatile applications make them an essential ingredient in formulating products that cater to both taste preferences and health-conscious consumers.
Verwandte Literatur
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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